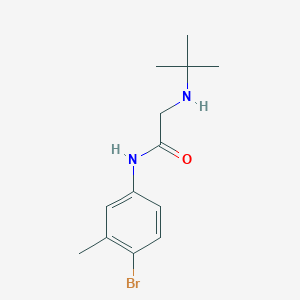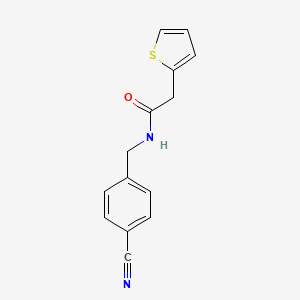
N-(4-bromo-3-methylphenyl)-2-(tert-butylamino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-3-methylphenyl)-2-(tert-butylamino)acetamide is an organic compound that belongs to the class of acetamides This compound features a brominated aromatic ring, a methyl group, and a tert-butylamino group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-(tert-butylamino)acetamide typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Acetamidation: The brominated product is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.
Amidation: Finally, the acetamide intermediate is treated with tert-butylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of such compounds often involves similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl group or the aromatic ring.
Reduction: Reduction reactions may target the bromine atom or the acetamide group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) or sodium thiolate (NaSR) in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
作用机制
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(tert-butylamino)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and tert-butylamino group can influence its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
- N-(4-chloro-3-methylphenyl)-2-(tert-butylamino)acetamide
- N-(4-fluoro-3-methylphenyl)-2-(tert-butylamino)acetamide
- N-(4-iodo-3-methylphenyl)-2-(tert-butylamino)acetamide
Uniqueness
N-(4-bromo-3-methylphenyl)-2-(tert-butylamino)acetamide is unique due to the presence of the bromine atom, which can impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The tert-butylamino group also contributes to its steric and electronic properties, influencing its overall behavior in chemical and biological systems.
属性
分子式 |
C13H19BrN2O |
|---|---|
分子量 |
299.21 g/mol |
IUPAC 名称 |
N-(4-bromo-3-methylphenyl)-2-(tert-butylamino)acetamide |
InChI |
InChI=1S/C13H19BrN2O/c1-9-7-10(5-6-11(9)14)16-12(17)8-15-13(2,3)4/h5-7,15H,8H2,1-4H3,(H,16,17) |
InChI 键 |
OSLQDUYCZHBBQX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)NC(=O)CNC(C)(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,3-Dihydropyrazolo[5,1-b]oxazol-7-ylmethanol](/img/structure/B14916681.png)




![Diphenyl(2'-(triethoxysilyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14916714.png)


![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-nitrobenzohydrazide](/img/structure/B14916730.png)
![Ethyl 2,6-bis(4-ethoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B14916736.png)
![ditert-butyl-[2-cyclohexyloxy-6-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane](/img/structure/B14916751.png)
